Elucidation of the Chemical Structure: A Technical Guide to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride
Elucidation of the Chemical Structure: A Technical Guide to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. The systematic approach detailed herein combines mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to unambiguously confirm the molecule's constitution and connectivity.
Compound Identity and Physicochemical Properties
3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic compound that exists as a stable salt. Its core structure is a pyridinone ring, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride form enhances the compound's stability and solubility in aqueous media.
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 85468-38-8 | [3][4][5] |
| Molecular Formula | C₆H₉ClN₂O | [3][5] |
| Molecular Weight | 160.60 g/mol | [3][5] |
| IUPAC Name | 3-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |
| Synonyms | 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride | [5] |
| Appearance | White to yellow solid | |
| Melting Point | 181-184 °C |
Structural Framework and Tautomerism
The structure of 3-(aminomethyl)pyridin-2(1H)-one is characterized by a 2-pyridinone ring substituted at the 3-position with an aminomethyl group. In its hydrochloride salt form, the primary amine is protonated to form an ammonium chloride salt. A key feature of the 2-pyridinone ring is the lactam-lactim tautomerism, where the keto form (pyridin-2-one) is in equilibrium with its enol form (pyridin-2-ol). For the unsubstituted 2-pyridinone, the equilibrium overwhelmingly favors the lactam (keto) form, a characteristic that is expected to persist in this substituted analog.
Caption: Chemical structure of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride.
Analytical Workflow for Structure Elucidation
A logical and sequential workflow is essential for efficient structure elucidation. The process begins with techniques that provide broad molecular information (Mass Spectrometry and Elemental Analysis) and progresses to more detailed spectroscopic methods (IR and NMR) that reveal specific functional groups and atom connectivity.
Caption: Logical workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the free base and offers insights into the molecule's fragmentation patterns, which helps in confirming structural components.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water. Further dilute 10 µL of this stock solution into 990 µL of the same solvent mixture to a final concentration of ~10 µg/mL. To aid ionization, 0.1% formic acid can be added.[6]
-
Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode : Acquire data in positive ion mode, as the aminomethyl group is readily protonated.
-
Data Acquisition : Scan a mass-to-charge (m/z) range from 50 to 300 to observe the molecular ion and potential fragments.
Expected Data and Interpretation
| m/z (Expected) | Ion Species | Interpretation |
| 125.07 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₈N₂O). This peak confirms the molecular weight of the neutral molecule as 124.06 g/mol . |
| 108.06 | [M+H - NH₃]⁺ | Loss of ammonia (17.01 Da) from the aminomethyl group, a common fragmentation pathway for primary amines.[7][8] |
| 96.04 | [M+H - CO - H]⁺ | Fragmentation involving the loss of a carbonyl group (28.01 Da) from the pyridinone ring. |
The observation of the [M+H]⁺ ion at m/z 125.07 is the most critical piece of data, directly confirming the molecular formula of the free base. The fragmentation pattern provides corroborating evidence for the presence of the primary amine and the pyridinone ring structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.
Experimental Protocol: KBr Pellet Method
-
Material Preparation : Gently grind spectroscopy-grade potassium bromide (KBr) powder with an agate mortar and pestle. Dry the KBr in an oven at 110°C for at least two hours to remove absorbed moisture.[9][10]
-
Sample Mixing : Weigh approximately 1-2 mg of the compound and mix it thoroughly with 200-250 mg of the dried KBr powder in the agate mortar.[11][12] The goal is to achieve a fine, homogeneous mixture.
-
Pellet Formation : Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[10][11]
-
Spectral Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3200 - 3400 | Medium, Broad | N-H Stretch | N-H bond of the pyridinone ring amide. |
| 2800 - 3100 | Medium, Broad | N⁺-H Stretch | Ammonium (R-NH₃⁺) group of the hydrochloride salt. |
| ~2950 | Weak | C-H Stretch | Aliphatic C-H bonds of the methylene (-CH₂-) group. |
| ~1660 | Strong, Sharp | C=O Stretch | Amide I band of the cyclic lactam (pyridinone).[13] |
| ~1600 & ~1480 | Medium | C=C Stretch | Aromatic-like ring stretching of the pyridinone ring.[14] |
| ~1550 | Medium | N-H Bend | Amine scissoring vibration of the R-NH₃⁺ group. |
The strong absorption at ~1660 cm⁻¹ is highly characteristic of the carbonyl group in a six-membered lactam. The broad bands above 2800 cm⁻¹ confirm the presence of N-H bonds from both the protonated amine and the ring amide, confirming the salt form and core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information, revealing the number of unique proton and carbon environments and their connectivity, which is paramount for final structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution.
-
Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Expected ¹H NMR Data and Interpretation (400 MHz, D₂O)
Note: In D₂O, exchangeable protons (NH, NH₃⁺) will exchange with deuterium and will not be observed.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~7.85 | dd (J ≈ 7.5, 2.0 Hz) | 1H | H-6 | The proton adjacent to the ring nitrogen is expected to be the most downfield of the ring protons. It appears as a doublet of doublets due to coupling with H-5 and H-4. |
| ~7.40 | dd (J ≈ 7.5, 6.5 Hz) | 1H | H-5 | This proton is coupled to both H-6 and H-4, resulting in a doublet of doublets (or triplet-like appearance). |
| ~6.50 | t (J ≈ 6.5 Hz) | 1H | H-4 | The proton at C-4 is coupled to H-5, appearing as a triplet. |
| ~4.10 | s | 2H | -CH₂- | The two protons of the aminomethyl group are chemically equivalent and appear as a singlet, being adjacent to the quaternary C-3 and the ammonium group. |
Expected ¹³C NMR Data and Interpretation (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~168.0 | C-2 | The carbonyl carbon of the lactam is the most deshielded, appearing significantly downfield. |
| ~141.0 | C-6 | The carbon adjacent to the ring nitrogen appears downfield in the aromatic region. |
| ~138.5 | C-5 | Aromatic region carbon. |
| ~120.0 | C-3 | The quaternary carbon bearing the aminomethyl group. |
| ~110.0 | C-4 | Aromatic region carbon. |
| ~38.5 | -CH₂- | The aliphatic carbon of the aminomethyl group appears in the upfield region. |
The combined NMR data provides an unambiguous fingerprint of the molecule. The ¹H NMR spectrum confirms the 1,2,3-trisubstituted pattern on the pyridinone ring, and the ¹³C NMR spectrum confirms the presence of six distinct carbon atoms, including one carbonyl, four sp² ring carbons, and one sp³ methylene carbon, perfectly matching the proposed structure.
Conclusion
The structural elucidation of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride is systematically achieved through the combined application of mass spectrometry, FT-IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight, while FT-IR identifies key functional groups like the lactam carbonyl and the ammonium salt. Finally, ¹H and ¹³C NMR provide definitive evidence of the atomic connectivity and substitution pattern. This integrated analytical approach ensures a confident and complete characterization of the target molecule, a crucial step in any research or drug development endeavor.
References
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